

In-Depth Technical Guide: TDI-015051 (CAS Number 3052313-73-9)

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Compound of Interest

Compound Name: TDI-015051

Cat. No.: B15568594

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-015051 is a potent and orally active small molecule inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), a critical enzyme for viral RNA capping and replication.^{[1][2][3]} With a CAS number of 3052313-73-9, this compound has demonstrated significant antiviral activity in both in vitro and in vivo models, positioning it as a promising candidate for the development of novel COVID-19 therapeutics. This guide provides a comprehensive overview of the technical data available for **TDI-015051**, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

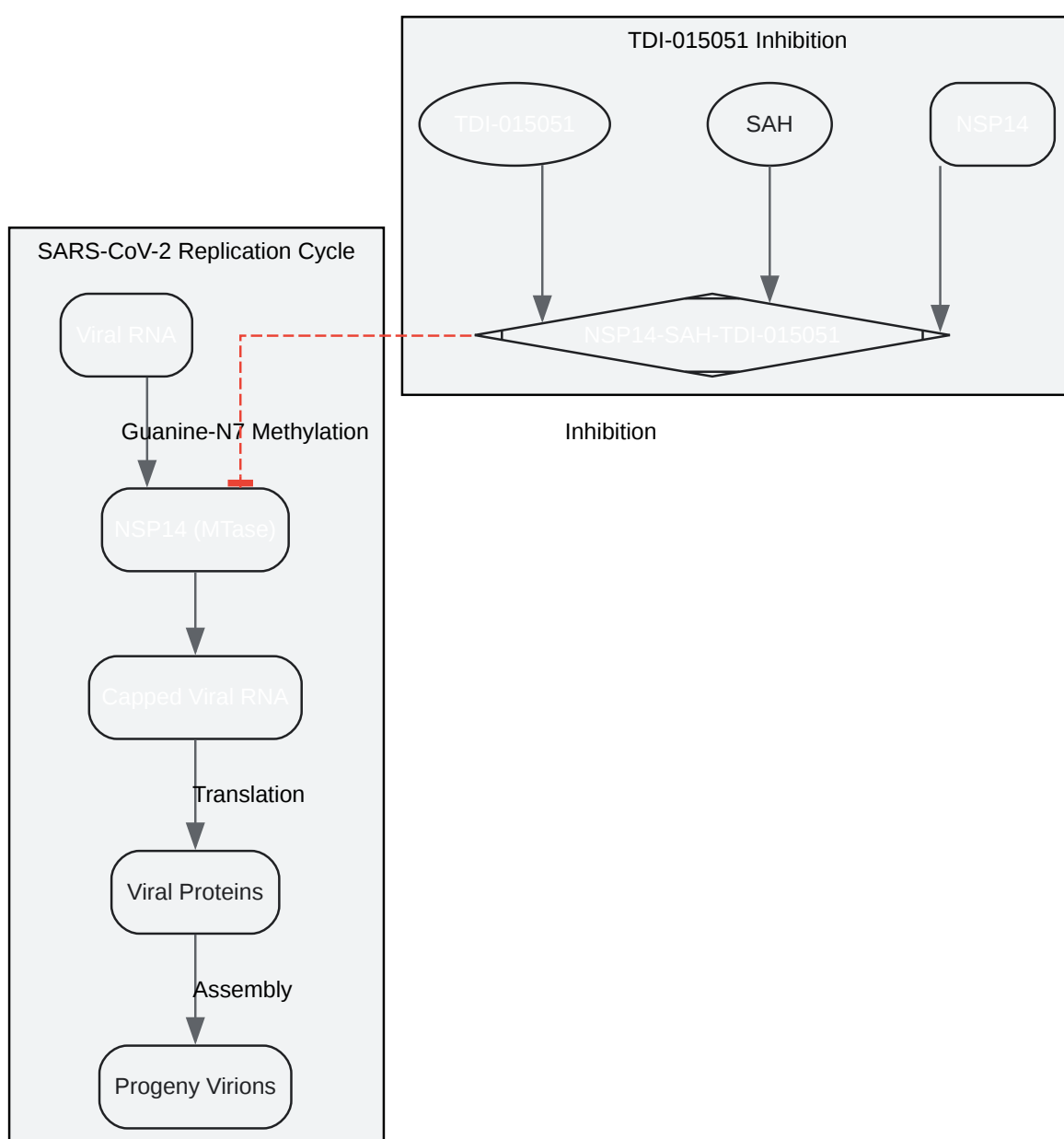
Chemical and Physical Properties

TDI-015051 is a non-covalent inhibitor with the following properties:

Property	Value
CAS Number	3052313-73-9 ^{[2][3]}
Molecular Formula	C ₂₂ H ₂₂ FN ₅ O ₄ S ^{[2][3]}
Molecular Weight	471.5 g/mol ^{[2][3]}

Mechanism of Action

TDI-015051 exerts its antiviral effect by targeting the guanine-N7 methyltransferase (MTase) activity of SARS-CoV-2 NSP14.[4] The mechanism is unique in that **TDI-015051** facilitates the formation of a stable ternary complex with NSP14 and the reaction byproduct S-adenosylhomocysteine (SAH).[4] This "molecular glue" action locks the enzyme in an inactive state, preventing the methylation of the viral RNA cap. This inhibition of viral RNA methylation is crucial as the cap structure is essential for viral RNA stability, translation, and evasion of the host's innate immune system.



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Figure 1: Signaling pathway of **TDI-015051** inhibition of SARS-CoV-2 replication.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of **TDI-015051**.

Table 1: In Vitro Activity of TDI-015051

Parameter	Virus/Target	Cell Line	Value
IC ₅₀	SARS-CoV-2 NSP14	-	≤0.15 nM[1][2][3]
EC ₅₀	SARS-CoV-2	Huh-7.5	11.4 nM[1][2][3]
EC ₅₀	SARS-CoV-2	A549-ACE2-TMPRSS2	64.7 nM[1][2][3]
IC ₅₀	α-hCoV-NL63 NSP14	-	1.7 nM[1][2][3]
IC ₅₀	α-hCoV-229E NSP14	-	2.6 nM[1][2][3]
IC ₅₀	β-hCoV-MERS NSP14	-	3.6 nM[1][2][3]
K _d	SARS-CoV-2 NSP14	-	61 pM[5][6]

Table 2: In Vivo Activity of TDI-015051

Animal Model	Dosing	Administration	Outcome
K18-hACE2 Transgenic Mice	150 mg/kg and 500 mg/kg	Oral	Significant reduction in viral lung burden.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **TDI-015051**.

SARS-CoV-2 NSP14 Methyltransferase (MTase-Glo™) Assay

This assay quantifies the activity of NSP14 by measuring the production of S-adenosylhomocysteine (SAH).



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Figure 2: Workflow for the MTase-Glo™ Assay.

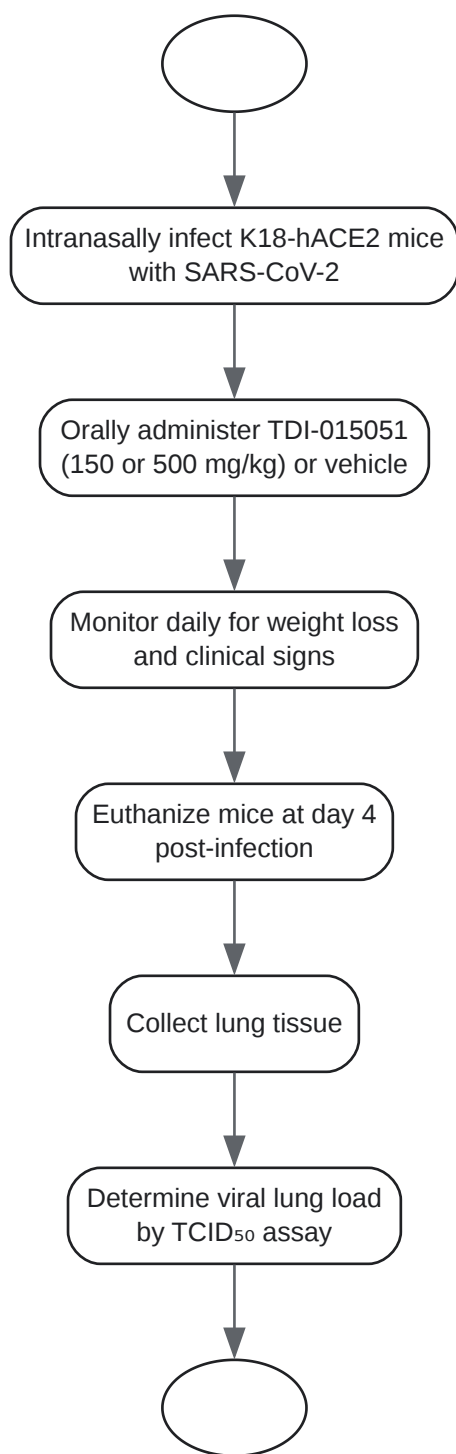
Protocol:

- Reagent Preparation:
 - Prepare a reaction mixture containing SARS-CoV-2 NSP14 enzyme, S-adenosylmethionine (SAM), and a suitable RNA substrate in a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 2 mM MgCl₂, 2 mM DTT).
 - Prepare serial dilutions of **TDI-015051** in the same reaction buffer.
- Reaction Incubation:
 - In a 384-well plate, combine the NSP14 reaction mixture with the **TDI-015051** dilutions.
 - Incubate the plate at 37°C for 90 minutes to allow the enzymatic reaction to proceed.^{[7][8]}
- SAH Detection:
 - Add MTase-Glo™ Reagent to each well to convert SAH to ADP.
 - Incubate at room temperature for 30 minutes.
 - Add MTase-Glo™ Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

- Incubate at room temperature for 30 minutes.[\[9\]](#)
- Data Acquisition:
 - Measure the luminescence signal using a plate reader. The signal is inversely proportional to the NSP14 activity.
- Data Analysis:
 - Calculate the IC₅₀ value by plotting the luminescence signal against the logarithm of the **TDI-015051** concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in K18-hACE2 Transgenic Mouse Model

This protocol assesses the in vivo antiviral efficacy of **TDI-015051** in a mouse model susceptible to SARS-CoV-2 infection.



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Figure 3: Experimental workflow for in vivo efficacy testing.

Protocol:

- Animal Model:
 - Use K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.
- Infection:
 - Anesthetize the mice and intranasally inoculate with a defined dose of SARS-CoV-2.
- Compound Administration:
 - Prepare a formulation of **TDI-015051** in a suitable vehicle for oral administration (e.g., a solution in PEG400).
 - Administer **TDI-015051** orally (e.g., by gavage) at doses of 150 mg/kg and 500 mg/kg. A vehicle control group should be included.
- Monitoring:
 - Monitor the mice daily for clinical signs of illness and measure body weight.
- Endpoint Analysis:
 - At a predetermined endpoint (e.g., 4 days post-infection), euthanize the mice.
 - Harvest the lungs for virological analysis.
- Viral Load Quantification (TCID₅₀ Assay):
 - Homogenize the lung tissue and prepare serial dilutions of the homogenate.
 - Inoculate monolayers of Vero E6 cells in a 96-well plate with the tissue homogenate dilutions.[\[10\]](#)
 - Incubate the plates for 5 days at 37°C with 5% CO₂.[\[10\]](#)
 - Assess the cytopathic effect (CPE) in each well.

- Calculate the 50% tissue culture infectious dose (TCID₅₀) per gram of lung tissue using the Reed-Muench or Spearman-Kärber method.[\[10\]](#)

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.

Protocol:

- Reaction Setup:
 - In a 96- or 384-well PCR plate, prepare a reaction mixture containing purified SARS-CoV-2 NSP14 protein (e.g., 1 μ M), SAH (e.g., 25 μ M), and **TDI-015051** (e.g., 20 μ M) in a suitable buffer.
 - Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.
- Thermal Denaturation:
 - Place the plate in a real-time PCR instrument.
 - Gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate.
- Fluorescence Measurement:
 - Monitor the fluorescence intensity at each temperature increment.
- Data Analysis:
 - Plot the fluorescence intensity as a function of temperature. The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
 - The shift in T_m (Δ T_m) in the presence of **TDI-015051** compared to the protein alone indicates ligand binding and stabilization.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity of **TDI-015051** to NSP14.

Protocol:

- Chip Preparation:
 - Immobilize purified SARS-CoV-2 NSP14 protein onto a sensor chip surface.
- Binding Analysis:
 - Inject a solution containing a constant concentration of SAH (e.g., 10 μ M) over the sensor surface to allow for the formation of the NSP14-SAH complex.
 - Inject varying concentrations of **TDI-015051** (e.g., 0-1 μ M) over the surface and monitor the change in the SPR signal (response units, RU) in real-time.
- Data Analysis:
 - Analyze the sensorgrams to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$). A 1:1 interaction model is typically used for fitting the data.

Conclusion

TDI-015051 is a highly potent, first-in-class inhibitor of SARS-CoV-2 NSP14 with a novel mechanism of action. The comprehensive data presented in this guide, including its strong in vitro and in vivo efficacy, support its continued investigation as a potential therapeutic agent for COVID-19. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of antiviral drug discovery and development.

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